![molecular formula C7H4BrN3O2 B2840461 5-Bromo-3-nitro-1H-indazole CAS No. 921609-47-4](/img/structure/B2840461.png)
5-Bromo-3-nitro-1H-indazole
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Overview
Description
“5-Bromo-3-nitro-1H-indazole” is a chemical compound with the molecular weight of 242.03 . It is a solid powder at room temperature . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole is presented in a study . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3-nitro-1H-indazole” is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
Physical And Chemical Properties Analysis
“5-Bromo-3-nitro-1H-indazole” is a solid powder at room temperature . It has a molecular weight of 242.03 .
Scientific Research Applications
- Antihypertensive Agents : Indazole-containing compounds, including 5-Bromo-3-nitro-1H-indazole, have been investigated for their antihypertensive properties. Researchers explore their effects on blood pressure regulation and cardiovascular health .
- Anticancer Agents : The indazole structural motif appears in several recently marketed anticancer drugs. Scientists study derivatives of 5-Bromo-3-nitro-1H-indazole to assess their potential as chemotherapeutic agents .
- Antidepressants and Anti-inflammatory Agents : Indazoles exhibit promising anti-inflammatory and antidepressant activities. Researchers investigate their mechanisms of action and therapeutic potential .
- Respiratory Disease Treatment : 5-Bromo-3-nitro-1H-indazole and related compounds can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). This makes them potential candidates for treating respiratory diseases .
- Transition Metal-Catalyzed Reactions : Researchers have developed synthetic strategies for 1H- and 2H-indazoles using transition metal catalysts. For instance, copper-catalyzed reactions enable efficient N–N bond formation, leading to the synthesis of 1H-indazoles .
- Solvent-Free Conditions : Efforts have been made to achieve indazole synthesis under catalyst- and solvent-free conditions, aiming for environmentally friendly processes .
- Imidazole Synthesis : Imidazoles are closely related to indazoles. Recent advances in the regiocontrolled synthesis of substituted imidazoles have implications for drug development and other applications .
- Functional Molecules : Imidazole-containing compounds serve as key components in various everyday applications, including pharmaceuticals, agrochemicals, and materials .
- Exploration of Antibacterial Activity : Researchers investigate the antibacterial potential of 5-Bromo-3-nitro-1H-indazole and its derivatives. Understanding their mode of action and efficacy against bacterial pathogens is crucial .
Medicinal Chemistry and Drug Development
Phosphoinositide 3-Kinase (PI3K) Inhibition
Chemical Synthesis and Catalysis
Imidazole Analogues and Functional Molecules
Antibacterial Properties
Mechanism of Action
Safety and Hazards
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions of “5-Bromo-3-nitro-1H-indazole” could be in the development of new drugs, particularly kinase inhibitors .
properties
IUPAC Name |
5-bromo-3-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKAEVBTKRALDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitro-1H-indazole |
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